molecular formula C20H34BBr B1142010 (+)-DIP-Bromide(TM) CAS No. 112246-74-9

(+)-DIP-Bromide(TM)

Cat. No.: B1142010
CAS No.: 112246-74-9
M. Wt: 365.2 g/mol
InChI Key: FKBAVEASVZAXFW-NAVXHOJHSA-N
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Description

(+)-DIP-Bromide(TM) is a boron-containing compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-DIP-Bromide(TM) typically involves the reaction of 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl with a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of (+)-DIP-Bromide(TM) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-DIP-Bromide(TM) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and Grignard reagents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications.

Scientific Research Applications

(+)-DIP-Bromide(TM) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of (+)-DIP-Bromide(TM) involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, making it a versatile reagent in chemical reactions. The compound’s unique bicyclic structure also contributes to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borane
  • Bromo-bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane

Uniqueness

(+)-DIP-Bromide(TM) is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.

Properties

CAS No.

112246-74-9

Molecular Formula

C20H34BBr

Molecular Weight

365.2 g/mol

IUPAC Name

bromo-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

InChI

InChI=1S/C20H34BBr/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1

InChI Key

FKBAVEASVZAXFW-NAVXHOJHSA-N

Isomeric SMILES

B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Br

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Br

Origin of Product

United States

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